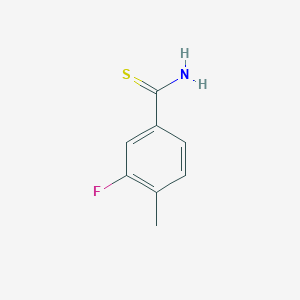

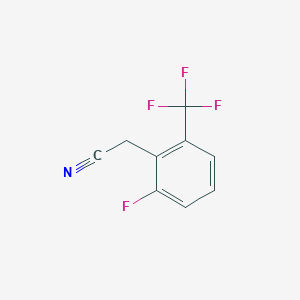

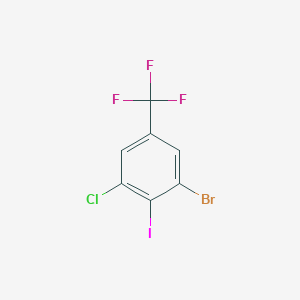

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Fluoro-6-(trifluoromethyl)phenylacetonitrile (2F6TFPAN) is a versatile and powerful synthetic reagent used in a variety of different scientific and research applications. It is a colorless liquid with a faint odor, and has a boiling point of 100°C. It is soluble in most organic solvents and has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. As a result, it is an important tool for researchers in the fields of organic chemistry and drug discovery.

科学的研究の応用

Fluoroalkylation in Aqueous Media

Fluoroalkylation, including processes involving compounds like 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile, has seen significant advancements, especially in aqueous media, which aligns with the principles of green chemistry. The incorporation of fluorinated or fluoroalkylated groups into target molecules under mild and environmentally friendly conditions has broadened the scope of fluoroalkylation. This method is particularly relevant due to the unique effects fluorine atoms impart on the physical, chemical, and biological properties of molecules, making them crucial for pharmaceuticals, agrochemicals, and functional materials. Recent innovations have leveraged water as a solvent or reactant in fluoroalkylation reactions, promoting the development of new, sustainable fluoroalkylation methods (Song et al., 2018).

Activation of C-F Bonds in Aliphatic Fluorides

The activation of C-F bonds in aliphatic fluorides, including those found in this compound, is crucial for synthesizing new fluorinated building blocks and versatile non-fluorinated products. Techniques for C-F bond activation involve various methods, including Lewis acid, Bronsted superacids, hydrogen bonding, and mediation by transition metals and rare earth metals. These methodologies facilitate the transformation of compounds bearing aliphatic fluoride, difluoromethylene groups, or trifluoromethyl groups into synthetically valuable molecules, underscoring the importance of C-F bond activation in the field of synthetic chemistry (Shen et al., 2015).

Fluorinated Scaffolds in Antimalarial Drug Discovery

Fluorinated scaffolds, such as those derived from this compound, have shown promise in antimalarial drug discovery. The incorporation of fluorine substituents, particularly trifluoromethyl groups, into organic molecules has been linked to increased potency against various diseases, including malaria. Despite the potential benefits, the hazardous nature of typical fluorination reagents poses challenges, highlighting the need for safer, more sustainable fluorination methods in pharmaceutical development (Upadhyay et al., 2020).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental persistence of polyfluoroalkyl chemicals, which include compounds related to this compound, raises concerns about their long-term ecological impact. Research into the microbial degradation of these substances is crucial for understanding their environmental fate and potential pathways for mitigation. Studies have explored the biodegradability of fluorinated surfactants and their metabolites, revealing that biodegradation plays a significant role in the environmental cycling of these compounds. This research underscores the importance of understanding microbial interactions with fluorinated compounds to assess their environmental risks and develop strategies for their removal (Liu & Avendaño, 2013).

Safety and Hazards

This compound is classified as Acute Tox. 4 for dermal, inhalation, and oral routes according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

特性

IUPAC Name |

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLYZUWDTDYATN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372170 |

Source

|

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179946-34-0 |

Source

|

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-(trifluoromethyl)phenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

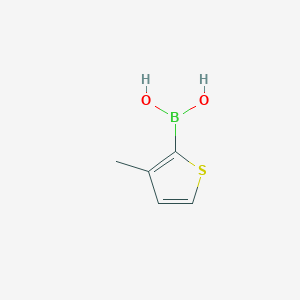

![6-Nitrobenzo[d]thiazole-2-carbonitrile](/img/structure/B65249.png)